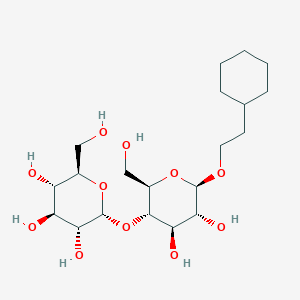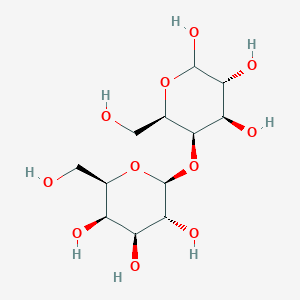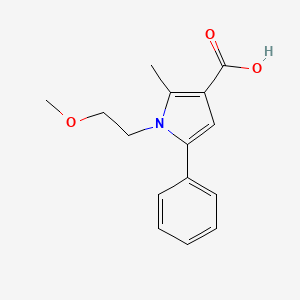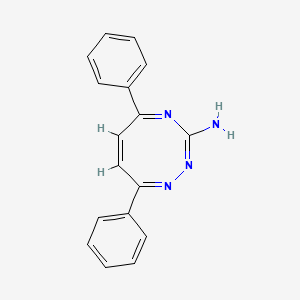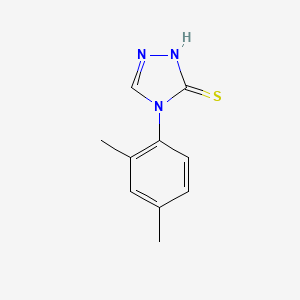
4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol (DMPT) is an organosulfur compound that has recently been receiving attention due to its potential applications in biochemistry and physiology. DMPT is a derivative of 1,2,4-triazole, a five-membered heterocyclic ring system, and is composed of a thiol group, two methyl groups, and a phenyl group. As a result, DMPT has unique properties that make it an attractive compound for further study. In
Aplicaciones Científicas De Investigación
Antioxidant and Urease Inhibition Activities
- A study by Khan et al. (2010) in the European Journal of Medicinal Chemistry synthesized a series of triazole derivatives, including 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, and evaluated their antioxidant and urease inhibition activities. They found that certain derivatives exhibited potent urease inhibitory activities (Khan et al., 2010).
Antimicrobial Activities
- Martin (2020) prepared novel triazole derivatives, including this compound, and screened them for antimicrobial activity. The study found that these compounds demonstrated moderate to good antimicrobial effectiveness (Martin, 2020).
Corrosion Inhibition
- Bentiss et al. (2007) investigated the use of 4H-triazole derivatives, including this compound, as corrosion inhibitors for mild steel in hydrochloric acid solutions. They concluded that these compounds were effective in inhibiting corrosion (Bentiss et al., 2007).
Anti-tumor Properties
- Hovsepyan et al. (2018) synthesized 4-substituted 4H-1,2,4-triazole-3-thiol derivatives and investigated their anti-tumor activity and effects on DNA methylation in tumor cells. They found that these compounds had potential as anti-tumor agents (Hovsepyan et al., 2018).
Photostability in Polystyrene Films
- A study by Ali et al. (2016) in Molecules used synthesized Schiff bases of this compound to enhance the photostability of polystyrene films against UV radiation. The additives were found to improve the films' resistance to photodegradation (Ali et al., 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as amitraz, have been found to target the alpha-adrenergic agonist activity and interact with octopamine receptors of the central nervous system .
Mode of Action
Based on the mode of action of structurally similar compounds, it could potentially interact with its targets leading to overexcitation and consequently paralysis and death in insects .
Biochemical Pathways
Related compounds have been shown to inhibit monoamine oxidases and prostaglandin synthesis , which could potentially be a pathway affected by this compound.
Pharmacokinetics
For instance, amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water .
Result of Action
Based on the effects of structurally similar compounds, it could potentially lead to overexcitation and consequently paralysis and death in insects .
Action Environment
The action, efficacy, and stability of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water , which could affect its stability and efficacy in different environments.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-3-4-9(8(2)5-7)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSNDWPHJFKJEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NNC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405176 |
Source


|
| Record name | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66297-59-4 |
Source


|
| Record name | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[benzenesulfonyl(methyl)amino]acetate](/img/structure/B1365843.png)

![4-hydrazinylidene-6,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-1H-indazol-3-amine](/img/structure/B1365852.png)
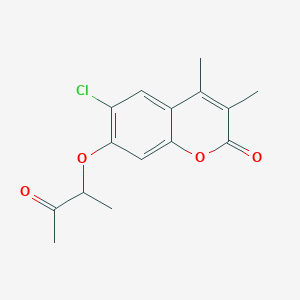
![2-[[[4-(3-Chloro-2-methylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365865.png)
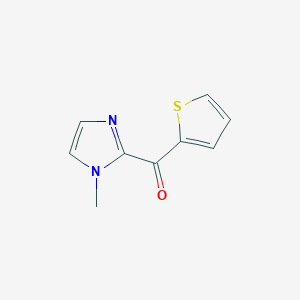
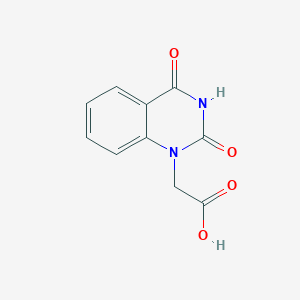
![2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1365874.png)
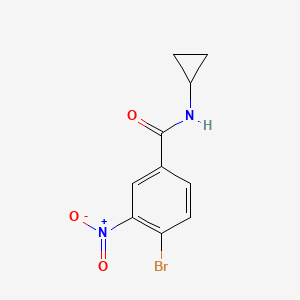
![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)
